7-Oxo Bexarotene-d6
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Overview
Description
7-Oxo Bexarotene-d6 is a deuterated form of 7-Oxo Bexarotene, a metabolite of Bexarotene. Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs). These receptors play a crucial role in regulating gene expression involved in cell differentiation, proliferation, and apoptosis. Bexarotene is primarily used as an antineoplastic agent for the treatment of cutaneous T-cell lymphoma .
Preparation Methods
The synthesis of 7-Oxo Bexarotene-d6 involves the deuteration of 7-Oxo Bexarotene. The process typically includes the following steps:
Chemical Reactions Analysis
7-Oxo Bexarotene-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Oxo Bexarotene-d6 has several scientific research applications:
Mechanism of Action
7-Oxo Bexarotene-d6 exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptor, thyroid hormone receptor, and peroxisome proliferator-activated receptors (PPARs). Upon activation, these heterodimers regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
7-Oxo Bexarotene-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
Bexarotene: The parent compound, used as an antineoplastic agent.
7-Hydroxy Bexarotene: Another metabolite of Bexarotene, formed through hydroxylation.
Other Retinoids: Compounds like isotretinoin and acitretin, which also activate retinoid receptors but have different selectivity and therapeutic applications.
Properties
Molecular Formula |
C24H26O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[1-[3,5,5-trimethyl-7-oxo-8,8-bis(trideuteriomethyl)-6H-naphthalen-2-yl]ethenyl]benzoic acid |
InChI |
InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)/i5D3,6D3 |
InChI Key |
XLMHAABXFLIUNQ-SCPKHUGHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C(=O)CC(C2=C1C=C(C(=C2)C)C(=C)C3=CC=C(C=C3)C(=O)O)(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C |
Origin of Product |
United States |
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